1-[2-methoxy-4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol
Overview
Description
The compound contains several functional groups including a methoxy group, an imidazole ring, an amino group, a morpholinyl group, and a propanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
While the specific synthesis route for this compound is not available, compounds with similar functional groups are often synthesized via formation of C-N bonds . For instance, imidazole derivatives can be synthesized via an aromatic aldehyde and o-phenylenediamine .Scientific Research Applications
Environmental Fate and Behavior of Related Compounds
- Parabens, which share a similar molecular structure with phenoxy and alkyl groups, are extensively studied for their occurrence, fate, and behavior in aquatic environments. They are mainly used as preservatives in various products and can act as weak endocrine disrupters. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This indicates the continuous introduction into the environment due to the consumption of paraben-based products (Haman et al., 2015).
Antioxidant Capacity and Reaction Pathways
- The antioxidant capacity of phenolic compounds, including related molecular structures, is assessed through various assays, highlighting their ability to scavenge free radicals and contribute to potential therapeutic applications. For example, the ABTS/PP Decolorization Assay helps elucidate the reaction pathways underlying the antioxidant capacity, which is crucial for understanding the antioxidant potential of compounds in scientific research (Ilyasov et al., 2020).
Impact on Male Fertility
- Studies on environmental pollutants such as Bisphenol A and its analogs, which have structural similarities to the compound , suggest potential effects on male fertility through mechanisms like germ cell apoptosis. Understanding these effects is crucial for assessing environmental and health impacts related to chemical exposure (Lagos-Cabré & Moreno, 2012).
Sorption Behavior
- Research on the sorption of phenoxy herbicides, which share a phenolic component, provides insights into their environmental fate, indicating that organic matter and iron oxides are significant sorbents for these compounds. This information is relevant for understanding the environmental persistence and mobility of similar compounds (Werner et al., 2012).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
1-[2-methoxy-4-[[2-(2-methylimidazol-1-yl)ethylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-17-23-6-8-25(17)7-5-22-14-18-3-4-20(21(13-18)27-2)29-16-19(26)15-24-9-11-28-12-10-24/h3-4,6,8,13,19,22,26H,5,7,9-12,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORHZOPCTAIHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNCC2=CC(=C(C=C2)OCC(CN3CCOCC3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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